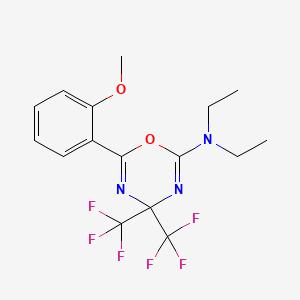acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide](/img/structure/B15021379.png)
(3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring, an ethoxyphenyl group, and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 3-chloro-2-methylphenylamine with an appropriate acylating agent under controlled conditions to form the acylated intermediate.
Coupling with the butanamide derivative: The acylated intermediate is then reacted with a butanamide derivative in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide
- (3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-propoxyphenyl)butanamide
Uniqueness
(3Z)-3-(2-{(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)-N-(4-ethoxyphenyl)butanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H23ClN4O4 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-N'-[(Z)-[4-(4-ethoxyanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C21H23ClN4O4/c1-4-30-16-10-8-15(9-11-16)23-19(27)12-13(2)25-26-21(29)20(28)24-18-7-5-6-17(22)14(18)3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,28)(H,26,29)/b25-13- |
Clave InChI |
ITVNLUZUEKQURS-MXAYSNPKSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N\NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)/C |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B15021305.png)

![N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B15021321.png)
![N'-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15021329.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15021330.png)
![9-(4-ethoxyphenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B15021334.png)
![2-(3-chlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15021341.png)
![6-(4-ethoxyphenyl)-N-(2-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021348.png)
![2-(3-chlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15021355.png)
![4-methoxybenzyl (2E)-2-(4-oxo-4-{[4-(propan-2-yl)phenyl]amino}butan-2-ylidene)hydrazinecarboxylate](/img/structure/B15021358.png)

![8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B15021367.png)
![3,6-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15021380.png)
![2-(Phenoxymethyl)-3,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15021385.png)
